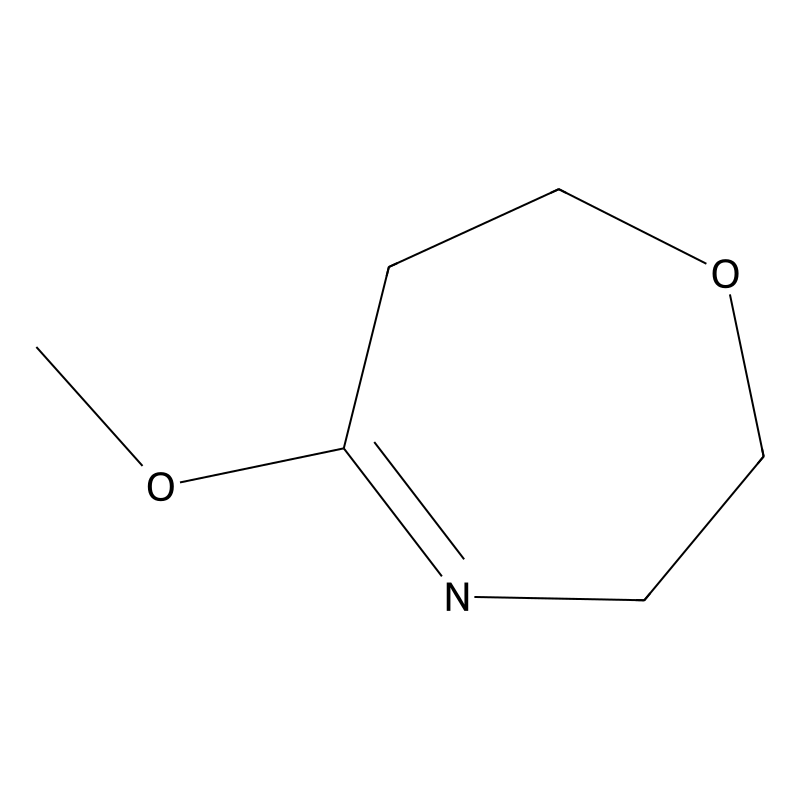

5-Methoxy-2,3,6,7-tetrahydro-1,4-oxazepine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Neuropharmacology

Scientific Field: Neuropharmacology

Application Summary: Investigating the neuromodulatory effects of the compound on brain function, potentially as an analog of bioactive methoxylated tryptolines like pinoline .

Methods of Application:

Results:

Analytical Chemistry

Scientific Field: Analytical Chemistry

Application Summary: Developing analytical methods where the compound serves as a standard or reference material.

Results:

5-Methoxy-2,3,6,7-tetrahydro-1,4-oxazepine is a heterocyclic organic compound characterized by its seven-membered ring structure that includes both nitrogen and oxygen atoms. Its molecular formula is CHNO. This compound is notable for the presence of a methoxy group, which contributes to its unique chemical properties and potential biological activities. The structure of 5-Methoxy-2,3,6,7-tetrahydro-1,4-oxazepine allows for various chemical modifications, making it a versatile compound in synthetic organic chemistry and medicinal chemistry applications.

- There is no information available regarding the mechanism of action of this compound in biological systems or its interaction with other compounds.

- As research on this compound is limited, no data is available on its safety hazards related to toxicity, flammability, or reactivity.

- Oxidation: This compound can be oxidized to yield oxazepine derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: Reduction reactions can convert it into more saturated analogs using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: The methoxy group can be replaced in nucleophilic substitution reactions under basic conditions with nucleophiles like amines or thiols .

The specific products formed depend on the reagents and conditions used during these reactions.

Research indicates that 5-Methoxy-2,3,6,7-tetrahydro-1,4-oxazepine exhibits potential biological activities. Studies have suggested its involvement in neuropharmacology, particularly regarding its neuromodulatory effects on brain function. This compound may act as an analog of bioactive methoxylated tryptolines such as pinoline. Its antimicrobial and anti-inflammatory properties are also under investigation, highlighting its potential as a therapeutic agent .

The synthesis of 5-Methoxy-2,3,6,7-tetrahydro-1,4-oxazepine typically involves cyclization reactions starting from appropriate precursors. One common method includes the reaction of 5-methoxy-2,3-dihydroxy-1,4-oxazepine with a dehydrating agent under inert atmospheric conditions to prevent side reactions. Industrial production often employs optimized reaction conditions to maximize yield and purity through purification processes such as distillation or recrystallization .

5-Methoxy-2,3,6,7-tetrahydro-1,4-oxazepine has several applications across various fields:

- Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

- Biology: The compound is studied for its potential biological activities and mechanisms of action.

- Medicine: Ongoing research explores its utility as a pharmaceutical intermediate.

- Industry: It is utilized in developing new materials and chemical processes.

The interaction studies of 5-Methoxy-2,3,6,7-tetrahydro-1,4-oxazepine focus on its binding affinity to specific molecular targets such as enzymes and receptors. These interactions can modulate biological activity and influence various physiological pathways. Understanding these interactions is crucial for elucidating the compound's mechanism of action and potential therapeutic applications .

Several compounds share structural similarities with 5-Methoxy-2,3,6,7-tetrahydro-1,4-oxazepine. Notable examples include:

- 5-Methoxy-3,3-dimethyl-2,3,6,7-tetrahydro-1,4-oxazepine

- 5-Methoxy-2,3,4,7-tetrahydro-1,4-oxazepine

Uniqueness

5-Methoxy-2,3,6,7-tetrahydro-1,4-oxazepine stands out due to its specific ring structure and the combination of methoxy and oxazepine functionalities. This unique arrangement imparts distinct chemical reactivity and biological properties compared to related compounds. Its diverse applications in research and industry further emphasize its significance in the field of organic chemistry .